(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone
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Overview
Description
“(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone” is a chemical compound with the molecular formula C18H15ClFN3O and a molecular weight of 343.791. It’s not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information about the synthesis of this compound. The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzimidazole group, and the attachment of the 2-chloro-5-fluorophenyl group. However, without specific information or literature references, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, I couldn’t find any specific information about the molecular structure of this compound.Chemical Reactions Analysis
Without specific information about this compound, it’s difficult to predict its reactivity. The reactivity of a compound is determined by its molecular structure, particularly the presence of functional groups, and can be influenced by factors such as temperature, pressure, and the presence of catalysts.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Optical Properties
A study by Volpi et al. (2017) describes a one-pot synthesis method for creating compounds with significant Stokes' shifts, which are important for materials science applications, such as the creation of luminescent materials. The synthesized compounds demonstrate large Stokes' shifts and tunable quantum yields, indicating potential use in low-cost luminescent materials (Volpi et al., 2017).
Crystal Structure and DFT Study
Research by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates and their structural confirmation through spectroscopy and X-ray diffraction. The study uses density functional theory (DFT) to analyze the molecular structures and physicochemical properties, underscoring the compound's relevance in chemical synthesis and material science (Huang et al., 2021).
Applications in Medicinal Chemistry
Anticonvulsant Agents
Malik and Khan (2014) designed and synthesized derivatives of the compound as sodium channel blockers and anticonvulsant agents. Their study highlights one derivative's potent efficacy compared to phenytoin, suggesting its potential as a novel anticonvulsant agent (Malik & Khan, 2014).
Antimicrobial and Antimycobacterial Activities
A series of derivatives were synthesized and evaluated for their antimicrobial and antimycobacterial activities by Narasimhan et al. (2011). The study identifies derivatives with potent activity against mycobacterial strains, showcasing the chemical's utility in developing new antimicrobial agents (Narasimhan et al., 2011).
Material Science Applications
- Electrochemical and Optical Properties: Anand and Muthusamy (2018) investigated oligobenzimidazoles synthesized from benzimidazole monomers, including compounds related to the chemical . Their study focuses on the electrochemical, electrical, optical, thermal, and rectification properties of these oligomers, revealing potential applications in electronic and photonic devices (Anand & Muthusamy, 2018).
Safety And Hazards
As this compound is not intended for human or veterinary use1, it should be handled with care to avoid exposure. Always follow appropriate safety procedures when handling chemical substances.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, such as medicinal chemistry, materials science, or environmental science, depending on its properties.
Please note that this is a general analysis based on the limited information available and the typical properties of chemical compounds. For a detailed and accurate analysis, specific experimental data and literature references are needed.
properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-15-6-5-12(20)9-14(15)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFAHIVKWOTZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone |
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